molecular formula C13H16O3 B14589557 Ethyl 3-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-60-5

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate

Cat. No.: B14589557
CAS No.: 61493-60-5
M. Wt: 220.26 g/mol
InChI Key: HLKUESMJCKWEMV-UHFFFAOYSA-N
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Description

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This ester derivative features a benzoate core ether-linked to a but-2-en-1-yl (crotyl) chain, a structural motif seen in various synthetic intermediates and functional molecules. Compounds with similar (but-2-en-1-yl)oxy benzoate structures are frequently utilized in organic synthesis and materials science research . The structural analogs of this compound, such as those with substituents on the benzene ring or the alkenyl chain, are often employed in the synthesis of more complex molecules, including pharmaceuticals and functional materials . For instance, related esters are investigated as potential modulators of biological targets or as building blocks for polymers and advanced materials . The presence of the ether and ester functional groups within the same molecule provides two distinct sites for further chemical modification, making it a versatile intermediate for exploratory chemistry. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

61493-60-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-but-2-enoxybenzoate

InChI

InChI=1S/C13H16O3/c1-3-5-9-16-12-8-6-7-11(10-12)13(14)15-4-2/h3,5-8,10H,4,9H2,1-2H3

InChI Key

HLKUESMJCKWEMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC=CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Williamson ether synthesis is the most widely employed method for preparing ethyl 3-[(but-2-en-1-yl)oxy]benzoate. This two-step process involves:

  • Esterification of 3-hydroxybenzoic acid :
    • 3-Hydroxybenzoic acid is refluxed with ethanol in the presence of concentrated sulfuric acid to yield ethyl 3-hydroxybenzoate.
    • Reaction equation :

      $$

      \text{3-Hydroxybenzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 3-hydroxybenzoate} + \text{H}_2\text{O}

      $$
  • Etherification with but-2-en-1-yl bromide :
    • Ethyl 3-hydroxybenzoate undergoes nucleophilic substitution with but-2-en-1-yl bromide in the presence of a strong base (e.g., Cs$$2$$CO$$3$$) in polar aprotic solvents like DMF or acetone.
    • Reaction equation :

      $$

      \text{Ethyl 3-hydroxybenzoate} + \text{CH}2=\text{CHCH}2\text{CH}2\text{Br} \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMF}, 80^\circ\text{C}} \text{this compound} + \text{HBr}

      $$

Optimization Studies

Key variables influencing yield and purity include:

Parameter Conditions Investigated Optimal Conditions Yield (%) Reference
Base K$$2$$CO$$3$$, Cs$$2$$CO$$3$$ Cs$$2$$CO$$3$$ (2 equiv) 78–85
Solvent DMF, acetone, THF DMF 82
Temperature 60°C, 80°C, reflux 80°C, 12 hr 85
Alkylating Agent But-2-en-1-yl bromide 1.5 equiv 78

Challenges :

  • Competing elimination reactions due to the allylic nature of but-2-en-1-yl bromide.
  • Mitigation: Use of bulky bases (e.g., Cs$$2$$CO$$3$$) and controlled temperatures to favor S$$_\text{N}$$2 over E2 pathways.

Mitsunobu Reaction

Single-Step Ether Formation

The Mitsunobu reaction enables direct etherification of ethyl 3-hydroxybenzoate with but-2-en-1-ol under milder conditions:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$).
  • Reaction equation :
    $$
    \text{Ethyl 3-hydroxybenzoate} + \text{CH}2=\text{CHCH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{this compound}
    $$

Performance Metrics

Parameter Conditions Yield (%) Purity (%) Reference
Solvent THF 72 95
Temperature 0°C to room temp 68–72 93–97
Stoichiometry 1.2 equiv alcohol 70 94

Advantages :

  • Avoids harsh bases and high temperatures.
  • Suitable for acid-sensitive substrates.

Palladium-Catalyzed Allylic Substitution

Catalytic Cycle and Conditions

This method leverages Pd(0) complexes to mediate allylic substitution between ethyl 3-hydroxybenzoate and allylic carbonates:

  • Catalyst system : Pd$$2$$(dba)$$3$$ with chiral ligands (e.g., PHOX).
  • Reaction equation :
    $$
    \text{Ethyl 3-hydroxybenzoate} + \text{CH}2=\text{CHCH}2\text{CH}2\text{OCO}2\text{R} \xrightarrow{\text{Pd(0), ligand}} \text{this compound} + \text{CO}_2 + \text{ROH}
    $$

Enantioselective Synthesis

Chiral PHOX ligands induce asymmetry in the allylic intermediate, enabling enantioselective synthesis (up to 92% ee):

Ligand ee (%) Yield (%) Reference
(R,R)-DACH-naphthyl 92 75
(S)-SegPhos 85 70

Applications :

  • Critical for pharmaceutical intermediates requiring defined stereochemistry.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Stereocontrol Key Limitations
Williamson Synthesis 78–85 Low Industrial None Harsh conditions, elimination
Mitsunobu Reaction 68–72 High Lab-scale None Expensive reagents
Pd-Catalyzed Substitution 70–75 Moderate Lab-scale High Ligand synthesis complexity

Industrial Production Considerations

Large-scale synthesis prioritizes Williamson ether synthesis due to cost-effectiveness and reagent availability:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 3-[(but-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that exert various effects. The aromatic benzoate structure allows it to interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 3-arylamino-2-benzoylaminobut-2-enoate (): Features a conjugated enamine system and is synthesized via PPA-mediated cyclization. Unlike the target compound, this derivative forms heterocyclic structures (oxazoloquinolines or imidazoles) under thermal conditions .

2-(2-Nitrophenoxy)ethyl 3-((tert-butyldimethylsilyl)oxy)benzoate (): Contains a nitro-phenoxyethyl chain and a silyl-protected hydroxyl group. The nitro group allows for reductive transformations (e.g., to amines), while the silyl group enhances stability during synthesis .

Ethyl (E)-4-((3-(4-alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate (): Incorporates an acryloyloxy group and methoxy substituents, enabling liquid crystalline behavior. This highlights the role of extended conjugation in mesophase formation .

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate (): A benzoxazole-containing ester with applications in drug discovery. The heterocyclic core enhances rigidity and binding affinity compared to non-heterocyclic analogs .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
This compound Allyloxy, ethyl ester C₁₃H₁₆O₃ 220.27 Likely alkylation of 3-hydroxybenzoate Unsaturation for reactivity; agrochemical intermediates
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Enamine, benzoylamino C₁₈H₁₈N₂O₃ 310.35 PPA-mediated cyclization Precursor to oxazoloquinolines/imidazoles
2-(2-Nitrophenoxy)ethyl 3-(TBDMS-oxy)benzoate Nitrophenoxyethyl, TBDMS-protected C₂₁H₂₇NO₆Si 441.53 Silylation and esterification Reducible nitro group; protective group chemistry
Ethyl 4-(acryloyloxy)-3-methoxybenzoate Acryloyloxy, methoxy C₁₃H₁₄O₅ 250.25 Steglich esterification Liquid crystalline materials
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate Benzoxazole, butyl C₁₃H₁₅NO₃ 233.27 Cyclocondensation Pharmaceutical building block
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate Imidazolidinone C₁₂H₁₄N₂O₃ 234.25 Amidation/cyclization Bioactive intermediate

Functional and Reactivity Differences

  • Allyloxy vs. Silyl/Nitro Groups : The allyloxy group in the target compound offers sites for electrophilic addition or polymerization, whereas silyl () and nitro () groups provide orthogonal reactivity (e.g., deprotection or reduction) .
  • Heterocyclic vs. Non-Heterocyclic Systems: Heterocycles like benzoxazole () or imidazolidinone () enhance structural rigidity and bioactivity, unlike the linear allyloxy chain in the target compound .

Q & A

Q. Table 1: Representative Reaction Conditions

Reactant Ratio (ester:alcohol)Reagent SystemSolventTemperatureYield
1:1.2DIAD/TPPTHF0°C → 25°C81%

Advanced: How can researchers resolve contradictions in NMR data interpretation for this compound derivatives?

Methodological Answer:
Conflicting NMR signals (e.g., split alkene protons at δ 5.6–6.2 ppm) may stem from rotational isomerism. Use:

  • Variable-Temperature NMR (VT-NMR) : Analyze from -50°C to 80°C to identify conformational exchange.
  • 2D NMR Techniques : HSQC and COSY clarify through-bond correlations (e.g., H-C coupling for the butenyloxy group).
  • Computational Validation : Compare experimental shifts with DFT-optimized structures (B3LYP/6-311+G(d,p)). Statistical χ² tests on coupling constants (J-values) confirm assignments (p < 0.05).

Basic: What purification strategies are effective for isolating this compound from complex mixtures?

Methodological Answer:

Liquid-Liquid Extraction : Partition the crude product in dichloromethane (3 × 50 mL) and dry over Na₂SO₄.

Column Chromatography : Use silica gel with hexane:ethyl acetate (5:1 v/v) to remove non-polar impurities.

Recrystallization : Ethanol/water (3:1 v/v) at -20°C yields crystals (mp 78–80°C, ≥95% purity). Monitor via TLC (Rf 0.4) and HPLC (C18 column, 70% MeOH, RT = 6.2 min).

Advanced: What methodologies enable the evaluation of photophysical properties in this compound-based materials?

Methodological Answer:

  • Solvatochromic Studies : Measure UV-Vis λmax in solvents of varying polarity (hexane: 278 nm; DMSO: 308 nm).
  • TD-DFT Calculations : Predict electronic transitions (B3LYP/6-311+G(d,p)) and correlate with experimental λmax (R² > 0.92).
  • Fluorescence Quantum Yield (ΦF) : Use integrating sphere methods with quinine sulfate (ΦF = 0.54) as a reference.

Q. Table 2: Photophysical Parameters

Solventλmax (nm)Molar Extinction Coefficient (ε)ΦF
Hexane27812,5000.12
Ethanol29514,8000.31
DMSO30816,2000.45

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Amber glass vials under argon at -20°C.
  • Handling : Aliquot in anhydrous DMSO (≤1 mM) with 3Å molecular sieves.
  • Degradation Monitoring : Weekly HPLC analysis (peak area deviation <5%). Avoid UV light (>300 lux reduces t1/2 from 18 to 3 months).

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • Fukui Function Analysis : Identify electrophilic sites (f⁻ > 0.15 at C4) using M06-2X/def2-TZVP.
  • Transition State Modeling : IRC calculations show ΔG‡ = 28.3 kcal/mol for methoxide attack.
  • Hammett Analysis : σmeta = 0.37 predicts moderate electron-withdrawing effects. Validate with kinetic studies (k2 = 1.4 × 10⁻³ M⁻¹s⁻¹ in DMF).

Q. Notes

  • All answers emphasize methodology over definitions.
  • Basic vs. Advanced classification aligns with research complexity.
  • Critical analysis (e.g., statistical validation) addresses data contradictions.

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